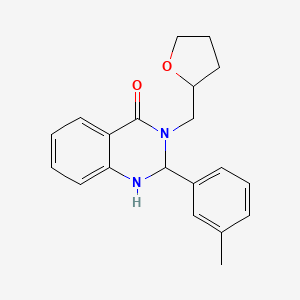![molecular formula C17H15N3O2 B4506563 N-[4-(aminocarbonyl)phenyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B4506563.png)
N-[4-(aminocarbonyl)phenyl]-1-methyl-1H-indole-2-carboxamide
Descripción general
Descripción
N-[4-(aminocarbonyl)phenyl]-1-methyl-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.116426730 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Properties
- The synthesis of thiazoles, oxazoles, and related heterocycles has been explored using compounds related to N-[4-(aminocarbonyl)phenyl]-1-methyl-1H-indole-2-carboxamide as precursors or intermediates. These studies focus on developing efficient synthetic routes for heterocyclic compounds that possess various functional groups, indicating their potential in medicinal chemistry and materials science (Kumar et al., 2013); (Khalifa et al., 2014).
2. Pharmacological Applications
- Allosteric modulation of the cannabinoid type 1 receptor (CB1) has been investigated using indole-2-carboxamides, highlighting their potential in drug discovery for treating disorders related to the endocannabinoid system (Khurana et al., 2014).
- Anti-inflammatory and anti-tumor activities of indole carboxamide derivatives have been explored, demonstrating their therapeutic potential against various diseases. These studies encompass synthesis, biological evaluation, and the elucidation of action mechanisms, suggesting the versatility of indole carboxamides in developing new treatments (Al-Ostoot et al., 2020); (Hassan et al., 2021).
3. Structural and Analytical Studies
- Crystallographic and spectroscopic analyses of N-substituted indole carboxamides have provided insights into their molecular structures, conformational preferences, and interactions, which are crucial for understanding their chemical reactivity and designing compounds with desired properties (Gowda et al., 2010); (Al-Ostoot et al., 2019).
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-1-methylindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20-14-5-3-2-4-12(14)10-15(20)17(22)19-13-8-6-11(7-9-13)16(18)21/h2-10H,1H3,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXQQTUPIJQFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzyl-2,5-dimethyl-3-phenyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4506481.png)
![N-[(1-butyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide](/img/structure/B4506487.png)
![3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B4506488.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4506500.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}propanamide](/img/structure/B4506501.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B4506515.png)

![8-chloro-2-isobutyryl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4506538.png)
![1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B4506539.png)

![N-{1-[4-(4-morpholinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4506552.png)
![N-(1,5-dimethylhexyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4506564.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4506566.png)

